1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Vue d'ensemble

Description

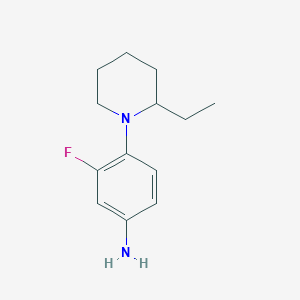

1-Methyl-5-oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C6H11N3O2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in several studies . For instance, one method involves the cyclization of 2-methylenesuccinic acid with various amines . Another method involves the condensation of hydrazide with corresponding 1-(4-substituted phenyl)-2-thiocyanatoethan-1-one .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as X-ray diffraction . The structure of similar compounds has also been confirmed using MS, IR, 1H, and 13C NMR spectra .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, it has been reported that the compound can react with aromatic aldehydes and acetone to form the corresponding hydrazones .Physical And Chemical Properties Analysis

This compound is a white or cream-tinted white crystalline solid . It has a molecular weight of 157.17 g/mol . The compound’s IR spectra show characteristic bands for stretching vibrations of lactam carbonyl at 1705 – 1688 cm−1 .Applications De Recherche Scientifique

Chemical Synthesis and Antibacterial Activity

1-Methyl-5-oxopyrrolidine-3-carbohydrazide serves as a versatile intermediate in the synthesis of various chemically significant compounds. Researchers have developed methods to synthesize compounds by reacting 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with different quinone derivatives, leading to the formation of novel compounds with potential antimicrobial and antifungal activities. These compounds were characterized using NMR, IR, and mass spectra, highlighting their diverse chemical functionalities and potential for further applications in medicinal chemistry and materials science (Vaickelionienė et al., 2011). Similarly, novel azole derivatives synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide showed promising antibacterial activity against several bacteria strains, indicating the potential of these compounds in developing new antibiotics (Balandis et al., 2019).

Antioxidant Activity

The antioxidant properties of certain derivatives of this compound have been explored through the synthesis of novel compounds containing various substituents. These compounds exhibited significant antioxidant activity, as determined by DPPH radical scavenging method and reducing power assay, suggesting their potential use in pharmaceutical applications as antioxidant agents (Tumosienė et al., 2019).

Development of Novel Therapeutics

Research into the chemical transformations of this compound has led to the creation of novel compounds with various bioactivities, including antibacterial properties. This work contributes to the broader effort to discover new therapeutic agents, particularly in addressing resistant strains of bacteria. The synthesis of these compounds involves several steps, including reactions with naphthoquinone derivatives and testing their antimicrobial efficacy, which underscores the importance of this compound as a precursor in medicinal chemistry (Balandis et al., 2019; Tumosienė et al., 2019).

Mécanisme D'action

While the specific mechanism of action of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide is not mentioned in the retrieved papers, similar compounds have been reported to exhibit antioxidant activity . They are believed to slow down or inhibit oxidation processes which occur under the influence of reactive oxygen species (ROS).

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-9-3-4(2-5(9)10)6(11)8-7/h4H,2-3,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNUBNWLKPHIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655775 | |

| Record name | 1-Methyl-5-oxopyrrolidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-80-3 | |

| Record name | 1-Methyl-5-oxopyrrolidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)